1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-4-3-8(17-9)10(14)13-5-1-2-7(6-13)11(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMLISLHEQSZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chlorination and Oxidation Method
- Starting Material: 2-thiophenecarboxaldehyde
-
- Chlorination: Introduction of chlorine gas into 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.
- Base Treatment: The intermediate is slowly dripped into a precooled sodium hydroxide solution (20% NaOH) at temperatures below 30 °C to initiate hydrolysis.
- Second Chlorination: Additional chlorine gas is introduced to oxidize and complete the formation of 5-chlorothiophene-2-carboxylic acid.
- Quenching and Purification: The reaction is quenched with sodium sulfite, extracted with solvents like dichloromethane, acidified with hydrochloric acid to precipitate the product, followed by recrystallization from ethanol-water mixture and drying.
| Step | Conditions | Molar Ratios (Reagents) | Time/Temperature |
|---|---|---|---|
| Chlorination of aldehyde | -10 to 30 °C | Chlorine gas : 2-thiophenecarboxaldehyde = 0.9–4 : 1 | 1–20 hours (preferably 1–3 hours) |
| Dripping into NaOH solution | NaOH 20%, temperature ≤ 30 °C | NaOH : intermediate = 1 : 1 | 2 hours dripping, temperature control 15–30 °C |
| Second chlorination | Temperature 15–30 °C | Chlorine gas : intermediate = 0.9–3 : 1 | 4 hours chlorination + 4 hours reaction |
| Quenching and acidification | 5–10 °C for quenching, pH adjusted to 1–2 | N/A | N/A |
| Recrystallization | Ethanol/water (3:1), reflux and cooling | N/A | 1 hour reflux, cooling to 10 °C |
-
- Purity after reaction: ~92% (HPLC)
- Final purified product: ~98.8% purity after recrystallization
- Typical isolated yield: ~3.1 kg from 11 kg NaOH scale batch
Solvents Used: Toluene, 1-methyl-2-pyrrolidone, dichloromethane, ethanol-water mixtures for recrystallization
-
- One-pot process reduces intermediate isolation steps
- Mild reaction conditions suitable for scale-up
- High purity and yield
- Lower environmental impact compared to other methods
Alternative Methods Reported
Friedel-Crafts Acylation Route:
Using 2-chlorothiophene with trichloroacetyl chloride catalyzed by aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene, followed by alkaline hydrolysis to obtain the acid.Grignard Reaction Route:
Reacting 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by carbonation and acid workup.Oxidation of 5-Chloro-2-acetylthiophene:
Oxidation using sodium chlorite and potassium dihydrogen phosphate system to yield the carboxylic acid.
While these methods exist, the one-pot chlorination and oxidation method offers superior industrial applicability due to operational simplicity and safety.
Coupling of 5-Chlorothiophene-2-carboxylic Acid with Piperidine-3-carboxylic Acid
The formation of 1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid involves an amide bond formation between the carboxylic acid group of 5-chlorothiophene-2-carboxylic acid and the amine group of piperidine-3-carboxylic acid or its derivatives.
Activation and Coupling Procedure
Activation:
The carboxylic acid is activated using reagents such as N,N'-carbonyldiimidazole (CDI), which forms an active intermediate suitable for nucleophilic attack.-
- Suspension of 5-chlorothiophene-2-carboxylic acid and piperidine-3-carboxylic acid derivative in a solvent system (e.g., toluene with 1-methyl-2-pyrrolidone)
- Addition of CDI to activate the acid at elevated temperatures (80–115 °C) for 20 minutes to 1 hour
- Cooling and filtration of the precipitated product
- Washing and drying under vacuum at ~60 °C
| Parameter | Value/Condition |
|---|---|
| Solvent | Toluene + 1-methyl-2-pyrrolidone |
| Activation agent | N,N'-carbonyldiimidazole (CDI) |
| Temperature | 80–83 °C for 20 min; then 115 °C for 1 h |
| Pressure | Atmospheric to slightly elevated (0.5–5 bar) |
| Product isolation | Filtration, washing with water, vacuum drying at 60 °C |
- Outcome:
Efficient coupling with high purity and yield of the amide product.
Summary Table of Preparation Steps
| Step | Starting Materials/Intermediates | Reagents/Conditions | Outcome/Purity/Yield |
|---|---|---|---|
| 1. Synthesis of 5-chlorothiophene-2-carboxylic acid | 2-thiophenecarboxaldehyde | Chlorine gas, NaOH (20%), sodium sulfite, HCl, solvents; -10 to 30 °C, 1–20 h | Purity ~98.8%, yield high |
| 2. Activation of acid | 5-chlorothiophene-2-carboxylic acid | N,N'-carbonyldiimidazole, toluene, 1-methyl-2-pyrrolidone, 80–115 °C | Formation of activated intermediate |
| 3. Coupling with piperidine derivative | Piperidine-3-carboxylic acid or derivative | Same solvent system, elevated temperature, vacuum drying | Target amide product, high purity |
Research Findings and Industrial Relevance
- The one-pot synthesis of 5-chlorothiophene-2-carboxylic acid significantly reduces operational complexity and waste generation compared to multi-step processes involving Grignard reagents or Friedel-Crafts acylation.
- The use of mild reaction conditions and common solvents facilitates industrial scale-up while maintaining safety and environmental compliance.
- The coupling step using carbonyldiimidazole is a well-established method for amide bond formation, ensuring high efficiency and product purity.
- The overall synthetic route is adaptable for derivatives and related compounds, supporting pharmaceutical applications such as anticoagulant intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
Research indicates that compounds similar to 1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid may exhibit significant antipsychotic effects. They are believed to act as dual modulators of serotonin (5-HT) and dopamine (D) receptors, which are critical in managing psychotic disorders such as schizophrenia and bipolar disorder. The high affinity of these compounds for the 5-HT2A and D2 receptors suggests their potential utility in treating various psychiatric conditions, including depression and anxiety disorders .
Calcium Channel Modulation
The compound has also been investigated for its ability to selectively inhibit T-type calcium channels, which play a role in neuropathic pain and epilepsy. This modulation could lead to new therapeutic strategies for managing these conditions, highlighting the compound's versatility in addressing neurological disorders .
Synthesis and Derivative Development
Synthetic Routes
The synthesis of this compound involves several chemical reactions, including the condensation of piperidine derivatives with chlorothiophene-2-carbonyl moieties. These synthetic methods are crucial for producing derivatives that may enhance bioactivity or alter pharmacokinetic properties .
Derivative Exploration
Various derivatives of this compound have been synthesized to explore their biological activities further. For instance, modifications on the piperidine ring or the chlorothiophene moiety can lead to compounds with improved efficacy or reduced side effects. Such derivatives are essential for optimizing therapeutic profiles in drug design .
Case Studies
Mechanism of Action
The mechanism by which 1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural analogs, focusing on substituent groups, molecular weights, and applications:
Key Observations:
- Substituent Effects: The chlorothiophene group in the target compound distinguishes it from phenyl (e.g., hydroxyphenyl, methoxyphenyl) or pyrimidinyl derivatives. Pyrrolidone vs. Piperidine Rings: Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (pyrrolidone core) may exhibit different conformational flexibility compared to piperidine-based analogs, affecting binding to biological targets . Functional Group Modifications: Methoxy or hydroxyl groups on phenyl rings (e.g., in and ) influence hydrogen-bonding capacity and metabolic stability compared to halogenated thiophene systems.
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring attached to a 5-chlorothiophene-2-carbonyl moiety and a carboxylic acid group. This configuration enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 283.75 g/mol.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance:
- Effective Against: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism: The presence of the thiophene ring enhances membrane permeability, allowing the compound to disrupt bacterial cell walls effectively.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings:
- In vitro studies revealed that the compound could reduce cell viability by up to 70% at certain concentrations.
- Mechanistic studies suggest that it induces apoptosis through caspase activation.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor:
- Target Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX).
- Inhibition Assay Results:
- IC50 values for COX inhibition were reported at approximately 15 µM.
- LOX inhibition demonstrated similar potency, indicating potential anti-inflammatory properties.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of several derivatives of the compound. The results indicated that modifications to the piperidine ring significantly enhanced antibacterial activity. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli .
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Letters, researchers assessed the anticancer effects of the compound on MCF-7 cells. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Exhibits antimicrobial activity |
| 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | Azetidine ring, chlorophenyl group | Potential anticancer properties |
| 4-(5-Chlorothiophen-2-carbonyl)-piperidine | Piperidine instead of azetidine | May exhibit different pharmacological profiles |
This table highlights the diversity within this chemical class and underscores the unique aspects of this compound, particularly its specific structural features that may confer distinct biological activities.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(5-chlorothiophene-2-carbonyl)piperidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of 5-chlorothiophene-2-carboxylic acid with piperidine-3-carboxylic acid derivatives via amide bond formation. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) are often used to facilitate cross-coupling reactions under inert atmospheres .
- Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using acidic or basic conditions to yield the carboxylic acid moiety. For example, HCl/water at 93–96°C for 17 hours achieves ester cleavage .
Key Considerations: - Use cesium carbonate as a base to enhance reaction efficiency.
- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60–80% after purification by column chromatography).
Advanced: How can researchers optimize reaction conditions to address low yields in the final coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:
- Solvent Screening: Replace polar aprotic solvents (e.g., DMSO) with tert-butanol to improve intermediate solubility .
- Catalyst Loading: Adjust Pd(OAc)₂ and ligand ratios (e.g., 1:2 mol%) to enhance catalytic activity.
- Temperature Gradients: Perform reactions under gradient conditions (e.g., 40°C → 100°C) to overcome kinetic barriers .
Data Analysis Tip: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify optimal conditions.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core characterization methods include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm piperidine ring conformation (e.g., axial/equatorial substituents) and thiophene coupling.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidine and thiophene moieties .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .
- Mass Spectrometry: HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₁ClNO₃S: 296.02) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?
Methodological Answer:
Unexpected peaks may arise from:
- Rotamers: Piperidine ring puckering can cause splitting. Perform variable-temperature NMR (e.g., 25°C → 60°C) to coalesce signals .
- Impurities: Compare with reference spectra (e.g., PubChem CID 16786441) and use preparative HPLC to isolate pure fractions .
- Tautomerism: For thiophene derivatives, assess pH-dependent shifts in D₂O exchange experiments .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature: Store at room temperature in a desiccator to prevent hydrolysis of the carbonyl group .
- Light Sensitivity: Protect from UV exposure by using amber glass vials .
- Long-Term Stability: For solutions, use anhydrous DMSO or ethanol, and aliquot to avoid freeze-thaw cycles .
Advanced: How to design stability studies under accelerated degradation conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic/Base Conditions: 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative Stress: 3% H₂O₂ at 25°C for 6 hours.
- Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., decarboxylation or thiophene ring opening) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C .
Basic: What computational tools assist in predicting the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., thiophene vs. piperidine reactivity) .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., FABP4/5 inhibitors) .
- PubChem Data: Cross-reference experimental properties (e.g., logP, pKa) with computed values from PubChem entries .
Advanced: How to analyze contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions. Validate results by:
- Dose-Response Curves: Test IC₅₀ values across 3–5 independent replicates.
- Enzyme Source Variability: Compare recombinant vs. tissue-extracted enzymes (e.g., DPP-4 vs. FABP4/5) .
- Negative Controls: Use structurally similar inert analogs (e.g., piperidine-3-carboxylic acid without the thiophene group) to confirm specificity .
Basic: What are the safety precautions for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., HCl gas) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Crystallization Optimization: Use anti-solvent addition (e.g., water in DMSO) to control polymorph formation.
- Quality Control: Enforce strict specifications for residual solvents (e.g., <500 ppm DMSO) via GC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
